molecular formula C7H12O2 B176261 Ethyl 2-methylbut-3-enoate CAS No. 1647-12-7

Ethyl 2-methylbut-3-enoate

Cat. No. B176261
CAS RN: 1647-12-7
M. Wt: 128.17 g/mol
InChI Key: WDCCXADRWCXXOR-UHFFFAOYSA-N
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Description

Ethyl 2-methylbut-3-enoate is a chemical compound with the molecular formula C7H12O2 . It is also known by its IUPAC name, ethyl 3-methylbut-2-enoate . The molecule contains a total of 20 bonds, including 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) .


Synthesis Analysis

The synthesis of Ethyl 2-methylbut-3-enoate can be achieved through chemical synthesis methods . A common method involves the reaction of 2-butene-1-ol with formic acid and an acid catalyst at an appropriate temperature to generate 3-methyl-2-butenoic acid methyl ester. This is then subjected to an ester exchange reaction with ethanol to produce 3-methyl-2-butenoic acid ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methylbut-3-enoate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of Ethyl 3-methylbut-2-enoate is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of Ethyl 3-methylbut-2-enoate is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Physical And Chemical Properties Analysis

Ethyl 2-methylbut-3-enoate has a density of 0.922 g/mL at 25 °C, a boiling point of 154-155 °C, and a flashing point of 34 °C . Its coefficient of refraction is n20/D 1.436 .

Scientific Research Applications

Stereochemistry and Synthesis

  • Ethyl 2-methylbut-3-enoate is involved in studies focusing on stereochemistry and synthesis. For instance, u.v. irradiation of diethyl (E)-2,4,5-trimethyl-3-oxahex-4-enedioate produces the (Z)-isomer, indicating the compound's role in stereochemical transformations (Brettle et al., 1973).

Organic Chemistry and Compound Synthesis

  • The compound is used in creating tricyclic products from reactions with penicillin-derived thiazoloazetidinones and ethyl diazoacetate. These reactions are significant in organic chemistry for synthesizing complex molecular structures (Mara et al., 1982).

Role in Wine Chemistry

  • Ethyl 2-hydroxy-3-methylbutanoate, closely related to ethyl 2-methylbut-3-enoate, has been identified as a potential marker of lactic acid bacteria esterase activity in wines. This indicates the compound's significance in the food and beverage industry, particularly in understanding and enhancing wine flavors (Gammacurta et al., 2018).

Chemical Reactions and Analysis

  • Ethyl 3-aminobut-2-enoates, which include ethyl 2-methylbut-3-enoate, are important in studying the regio- and stereoselectivity of chemical reactions. This research contributes to our understanding of reaction mechanisms in organic chemistry (Korotaev et al., 2013).

Yeast Flora and Food Applications

  • Ethyl 2-methylbut-3-enoate is among the Volatile Organic Compounds (VOCs) detected in yeasts isolated from tropical fruits. These findings are relevant for the food industry, particularly in flavoring and aroma development (Grondin et al., 2015).

Catalysis and Hydrogenation

  • The compound plays a role in catalysis, particularly in the hydrogenation of α,β-unsaturated esters, demonstrating its utility in chemical transformations and synthesis (Sakaki et al., 1994).

Safety And Hazards

While specific safety and hazard information for Ethyl 2-methylbut-3-enoate was not found, general precautions should be taken while handling this compound. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . It is also flammable, and vapors may travel to the source of ignition and flash back .

properties

IUPAC Name

ethyl 2-methylbut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-6(3)7(8)9-5-2/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCCXADRWCXXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936981
Record name Ethyl 2-methylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylbut-3-enoate

CAS RN

1647-12-7
Record name 3-Butenoic acid, 2-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1647-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butenoic acid, 2-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-methylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-methylbut-3-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Kobayashi, M Ueno, H Naka… - Chemistry–A European …, 2009 - Wiley Online Library
… tert-Butyl 2-ethyl-2-methylbut-3-enoate (2 a): The crude material was purified by column chromatography on silica gel (hexane/ethyl acetate 10:1) to give the title compound as a …
T Lussier, ME Waltz, G Freure, P Mochirian… - Organic …, 2019 - arkat-usa.org
The design of novel xylo-like nucleoside analogues bearing a C3’all-carbon quaternary center and a C2’-hydroxy substituent is described. Synthesis of this scaffold makes use of highly …
Number of citations: 4 www.arkat-usa.org
K Mandai - 2010 - dlib.bc.edu
Chapter Two: Development of Cu-catalyzed enantioselective allylic alkylations of allylic chlorides with Grignard reagents for the formation of all-carbon quaternary stereogenic centers is …
Number of citations: 2 dlib.bc.edu

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